4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
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Overview
Description
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C24H19ClN2O4 and a molecular weight of 434.883 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a carbohydrazonoyl group, and a phenylacrylate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves multiple steps. The general synthetic route includes the following steps:
Formation of the chlorophenoxyacetyl intermediate: This step involves the reaction of 3-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxyacetyl chloride.
Reaction with carbohydrazide: The 3-chlorophenoxyacetyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Coupling with 2-methoxyphenyl 3-phenylacrylate: Finally, the carbohydrazonoyl intermediate is coupled with 2-methoxyphenyl 3-phenylacrylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Chemical Reactions Analysis
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be compared with similar compounds such as:
4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a similar structure but with an additional chlorine atom, which may result in different chemical and biological properties.
4-Bromo-2-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: The presence of a bromine atom in this compound can lead to variations in reactivity and biological activity.
Properties
CAS No. |
477729-16-1 |
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Molecular Formula |
C25H21ClN2O5 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21ClN2O5/c1-31-23-14-19(16-27-28-24(29)17-32-21-9-5-8-20(26)15-21)10-12-22(23)33-25(30)13-11-18-6-3-2-4-7-18/h2-16H,17H2,1H3,(H,28,29)/b13-11+,27-16+ |
InChI Key |
QGRKMCDFUBZPGC-FNPYFNSGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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